3-Methyl-1,3-benzoxazole-2(3H)-thione

Catalog No.
S582717
CAS No.
13673-63-7
M.F
C8H7NOS
M. Wt
165.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1,3-benzoxazole-2(3H)-thione

CAS Number

13673-63-7

Product Name

3-Methyl-1,3-benzoxazole-2(3H)-thione

IUPAC Name

3-methyl-1,3-benzoxazole-2-thione

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

InChI

InChI=1S/C8H7NOS/c1-9-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3

InChI Key

VMOIPIVQHVFUFO-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2OC1=S

Solubility

14.9 [ug/mL]

Canonical SMILES

CN1C2=CC=CC=C2OC1=S

3-Methyl-1,3-benzoxazole-2(3H)-thione is a heterocyclic compound characterized by a benzoxazole ring with a thione functional group. Its molecular formula is C₈H₇NOS, and it features a methyl group at the third position of the benzoxazole structure, contributing to its unique chemical properties. The compound exists in tautomeric forms, primarily as thione and thiol derivatives, which can influence its reactivity and biological activity .

The specific mechanism of action of MBT depends on the intended use. In rubber vulcanization, MBT likely acts by forming cross-links between rubber chains, thereby strengthening and improving the material's properties. The exact details of this process are still under investigation [].

MBT can be irritating to the skin, eyes, and respiratory system. It is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area [].

Synthesis and Characterization:

3-Methyl-1,3-benzoxazole-2(3H)-thione, also known as 3-methylbenzothiazole-2-thione, is a heterocyclic compound synthesized through various methods, including the reaction of o-aminophenol with thioacetamide or the cyclization of N-(2-amino-phenyl)-acetamide with Lawesson's reagent. [, ] Studies have explored its characterization using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its structure and properties. [, ]

Potential Biological Activities:

Research suggests that 3-Methyl-1,3-benzoxazole-2(3H)-thione might possess various biological activities, making it a subject of investigation in different fields.

  • Antimicrobial activity: Studies have reported potential antibacterial and antifungal properties of the compound against various bacterial and fungal strains. [, ] However, further research is needed to understand its mechanism of action and potential for therapeutic development.
  • Antioxidant activity: Some studies have indicated the potential of 3-Methyl-1,3-benzoxazole-2(3H)-thione as an antioxidant, suggesting its ability to scavenge free radicals and protect cells from oxidative damage. [] However, more research is required to confirm its efficacy and potential applications.
  • Enzyme inhibition: Studies have explored the potential of 3-Methyl-1,3-benzoxazole-2(3H)-thione as an inhibitor of specific enzymes, such as acetylcholinesterase. This finding suggests its potential role in the development of drugs for neurodegenerative diseases like Alzheimer's disease. However, further research is necessary to understand its mechanism of action and potential therapeutic applications.

The synthesis of 3-Methyl-1,3-benzoxazole-2(3H)-thione typically involves the cyclocondensation of 2-aminophenol with thiourea. This reaction can be represented as follows:

  • Reactants:
    • 2-Aminophenol
    • Thiourea
  • Reaction Conditions:
    • Heating at approximately 200 °C for several hours.
  • Products:
    • The primary product is 3-Methyl-1,3-benzoxazole-2(3H)-thione, which can further react with various electrophiles to yield different derivatives, such as S-substituted or N-substituted products depending on the reaction conditions .

Studies indicate that 3-Methyl-1,3-benzoxazole-2(3H)-thione exhibits notable biological activities, particularly in antimicrobial and antifungal domains. For instance, derivatives of this compound have shown significant inhibitory effects against various bacterial strains, with some compounds demonstrating IC₅₀ values as low as 24 μM . The presence of the thione group is believed to be crucial for its biological efficacy.

The most common method for synthesizing 3-Methyl-1,3-benzoxazole-2(3H)-thione involves a straightforward cyclocondensation reaction:

  • Materials:
    • 2-Aminophenol (1 mmol)
    • Thiourea (1 mmol)
  • Procedure:
    • Mix the reactants in a suitable solvent (often ethanol).
    • Heat the mixture at 200 °C for about 2 hours.
    • Monitor the reaction progress using thin-layer chromatography.
    • Upon completion, recrystallize the product from ethanol to obtain pure 3-Methyl-1,3-benzoxazole-2(3H)-thione .

The applications of 3-Methyl-1,3-benzoxazole-2(3H)-thione span various fields:

  • Pharmaceuticals: Used as a scaffold for developing new antimicrobial agents.
  • Agriculture: Potential use in developing fungicides due to its antifungal properties.
  • Material Science: Explored for its properties in organic electronics and photonic applications due to its unique electronic structure .

Research has focused on the interaction of 3-Methyl-1,3-benzoxazole-2(3H)-thione with biological targets. For example, studies have shown that it interacts effectively with bacterial enzymes, inhibiting their function and leading to bactericidal effects. The molecular interactions are often analyzed using computational chemistry methods to predict binding affinities and mechanisms of action .

Several compounds share structural similarities with 3-Methyl-1,3-benzoxazole-2(3H)-thione. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzothiazoleThiazole derivativeExhibits strong antibacterial properties
BenzimidazoleImidazole derivativeKnown for anticancer activity
BenzoxazoleBasic benzoxazoleUsed in dyes and pharmaceuticals

Uniqueness

What sets 3-Methyl-1,3-benzoxazole-2(3H)-thione apart from these compounds is its specific thione functionality combined with the methyl substitution on the benzoxazole ring. This unique arrangement enhances its reactivity and biological activity compared to other similar heterocycles.

XLogP3

1.9

Other CAS

13673-63-7

Wikipedia

3-methyl-1,3-benzoxazole-2-thione

Dates

Modify: 2023-08-15

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